Acid Lability: Benzyl vs. t-Butyl Protection
Fmoc-Thr(Bzl)-OH offers an orthogonal protection strategy distinct from the more common Fmoc-Thr(tBu)-OH. While both are Fmoc-protected, the Bzl group is labile under acidic conditions (e.g., TFA cleavage), whereas the tBu group is stable to these same conditions . This is a critical differentiator: peptides synthesized with Fmoc-Thr(tBu)-OH require strong acid for final deprotection, which can destroy acid-sensitive peptides. In contrast, Fmoc-Thr(Bzl)-OH, which is reported as unstable in acid , allows for the synthesis of peptides that would be degraded by the conditions required to remove a tBu group [1].
| Evidence Dimension | Side-Chain Protecting Group Acid Lability |
|---|---|
| Target Compound Data | Benzyl (Bzl) group: Labile under acidic conditions (unstable in acid) |
| Comparator Or Baseline | Fmoc-Thr(tBu)-OH: t-Butyl (tBu) group is stable under mild basic Fmoc-deprotection but requires strong acid (TFA) for cleavage, and is stable under the acidic conditions used to cleave peptides from some resins [1]. |
| Quantified Difference | Not quantifiable as a direct rate; the difference is a binary property of acid lability (labile vs. stable). |
| Conditions | Standard Fmoc-SPPS workflows; final cleavage and deprotection. |
Why This Matters
This orthogonal stability profile is decisive for researchers synthesizing acid-labile peptides, as it prevents degradation during final cleavage, ensuring the integrity of the target sequence.
- [1] NBInno. The Role of Fmoc-Thr(tBu)-OH in Pharmaceutical Peptide Drug Development. March 29, 2026. View Source
